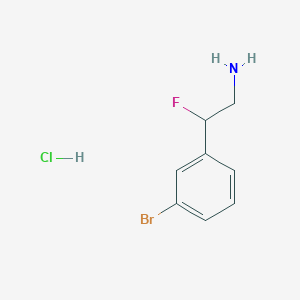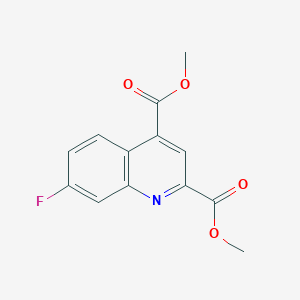
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate can be achieved through a metal-free protocol involving aryl amines and dimethyl acetylenedicarboxylates. This reaction uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The process involves the formation of one C–N and two C–C bonds, resulting in high regioselectivity and good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the metal-free synthesis approach mentioned above could be adapted for large-scale production due to its efficiency and eco-friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Cross-coupling reactions: It can undergo cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium borohydride in basic media.
Cyclization reactions: Involves reductive cyclization in the presence of sodium borohydride.
Cross-coupling reactions: Utilizes organometallic reagents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antibacterial, and antineoplastic agents.
Biological Research: The compound is used to study enzyme inhibition and other biological pathways.
Industrial Applications: It finds use in the synthesis of liquid crystals and cyanine dyes.
Wirkmechanismus
The mechanism of action of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets. . This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately causing cell death.
Vergleich Mit ähnlichen Verbindungen
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Comparison: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of enzyme inhibition and biological activity .
Eigenschaften
Molekularformel |
C13H10FNO4 |
|---|---|
Molekulargewicht |
263.22 g/mol |
IUPAC-Name |
dimethyl 7-fluoroquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C13H10FNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-5-7(14)3-4-8(9)10/h3-6H,1-2H3 |
InChI-Schlüssel |
DDYORNXSSQEHED-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


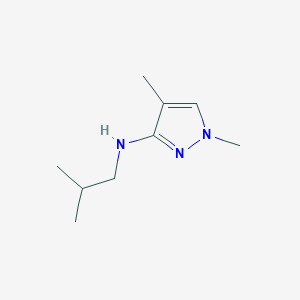
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)
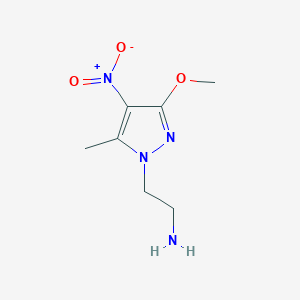
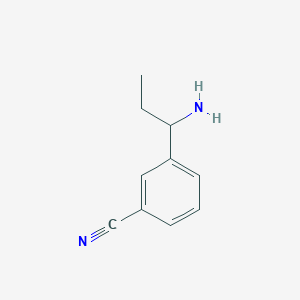
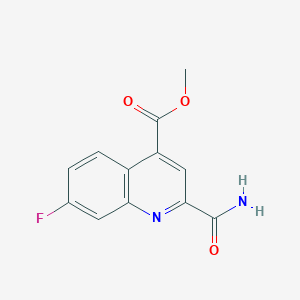
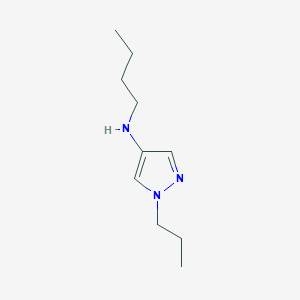
![2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11731711.png)
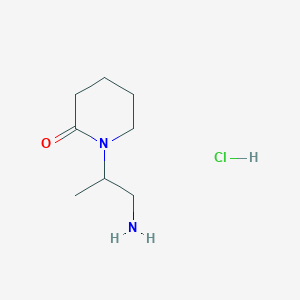
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731724.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731732.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731733.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731746.png)
